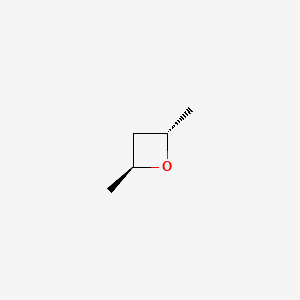
trans-2,4-Dimethyloxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2,4-Dimethyloxetane: is a cyclic ether with the molecular formula C5H10O . It is a four-membered ring compound with two methyl groups attached to the second and fourth carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions:
Epoxide Opening with Trimethyloxosulfonium Ylide: One common method involves the reaction of epoxides with trimethyloxosulfonium ylide.
Cyclization Reactions: Another method involves the cyclization of intermediates such as hydroxy malonates or vinyl sulfonium salts.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: trans-2,4-Dimethyloxetane can undergo oxidation reactions, often leading to the formation of peroxy radicals.
Reduction: Reduction reactions can also occur, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: Substitution reactions involving nucleophiles can lead to various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O2) and other peroxides are commonly used in oxidation reactions.
Reducing Agents:
Nucleophiles: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Peroxy radicals and other oxidized derivatives.
Substitution Products: Substituted oxetane derivatives with various functional groups.
科学的研究の応用
Chemistry:
Combustion Studies: trans-2,4-Dimethyloxetane is studied as an intermediate in the low-temperature combustion of n-pentane.
Biology and Medicine:
Pharmacophore Development: Oxetane-containing compounds are of interest as potential pharmacophores due to their unique structural properties and biological activities.
Industry:
作用機序
The mechanism of action for trans-2,4-dimethyloxetane involves its interaction with various molecular targets and pathways. In combustion studies, it is produced from hydroperoxyalkyl radicals and undergoes further reactions to form peroxy radicals and other intermediates . The specific pathways and molecular targets depend on the reaction conditions and the presence of other reactants.
類似化合物との比較
- 2,2-Dimethyloxetane
- 2,3-Dimethyloxetane
- 2,4-Dimethyloxirane
Comparison: trans-2,4-Dimethyloxetane is unique due to its specific substitution pattern and the resulting stereochemistry. This compound exhibits different reactivity and properties compared to other dimethyloxetane isomers and related compounds . For example, the stereochemistry of this compound influences its reactivity in oxidation and substitution reactions, leading to distinct products and reaction pathways .
特性
CAS番号 |
29424-94-0 |
|---|---|
分子式 |
C5H10O |
分子量 |
86.13 g/mol |
IUPAC名 |
(2S,4S)-2,4-dimethyloxetane |
InChI |
InChI=1S/C5H10O/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChIキー |
KPPWZEMUMPFHEX-WHFBIAKZSA-N |
異性体SMILES |
C[C@H]1C[C@@H](O1)C |
正規SMILES |
CC1CC(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


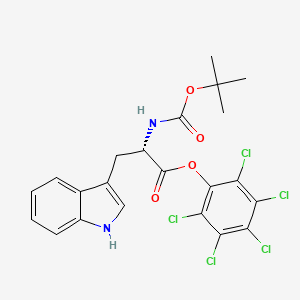
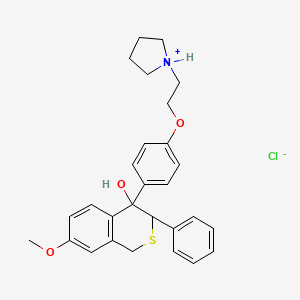
![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)
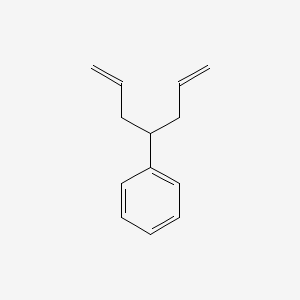

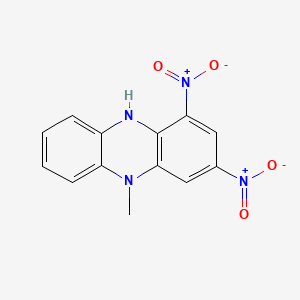
![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)

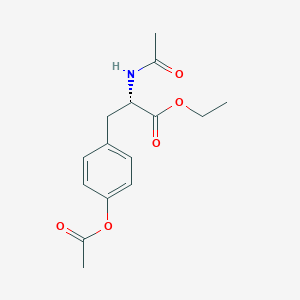


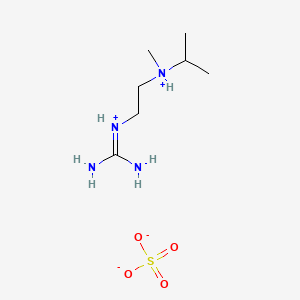
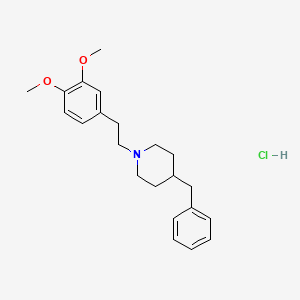
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
